2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione
Description
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione is a synthetic derivative of isoindoline-1,3-dione (phthalimide), characterized by a 2-ethylpiperidine moiety linked via a methylene group to the isoindoline core. This compound belongs to a class of phthalimide derivatives known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[(2-ethylpiperidin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H20N2O2/c1-2-12-7-5-6-10-17(12)11-18-15(19)13-8-3-4-9-14(13)16(18)20/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
InChI Key |
GTHRDDXAAKTDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of N-Bromomethylphthalimide with 2-Ethylpiperidine
The most widely reported route involves the nucleophilic substitution of N-bromomethylphthalimide (2-(bromomethyl)isoindoline-1,3-dione) with 2-ethylpiperidine (Figure 1). This method capitalizes on the electrophilic bromomethyl group’s reactivity toward secondary amines.
Procedure :
- Preparation of N-Bromomethylphthalimide : Synthesized via radical bromination of N-methylphthalimide using N-bromosuccinimide (NBS) under UV irradiation.
- Alkylation Reaction :
- A mixture of N-bromomethylphthalimide (1.0 equiv), 2-ethylpiperidine (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous acetonitrile is refluxed at 85°C for 12–16 hours.
- Progress is monitored by TLC (ethyl acetate/hexane, 1:1).
- Post-reaction, the mixture is filtered, concentrated, and purified via recrystallization from ethanol to yield white crystalline product (Yield: 72–78%).
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic bromomethyl carbon, displacing bromide. Steric hindrance from the ethyl group marginally reduces nucleophilicity, necessitating excess amine and prolonged reaction times.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetonitrile | 78 | 99.2 |
| Temperature | 85°C | 75 | 98.5 |
| Base | K2CO3 | 72 | 97.8 |
| Reaction Time | 16 hours | 78 | 99.2 |
Condensation of Phthalic Anhydride with 2-((2-Ethylpiperidin-1-yl)methyl)amine
An alternative approach involves synthesizing the amine precursor in situ, followed by condensation with phthalic anhydride (Figure 2).
Procedure :
- Synthesis of 2-((2-Ethylpiperidin-1-yl)methyl)amine :
- Phthalimide Formation :
Challenges :
Multicomponent Assembly via Ugi Reaction
A novel three-component Ugi reaction facilitates modular construction of the target compound (Figure 3).
Procedure :
- Reagents : 2-Ethylpiperidine (amine), glyoxylic acid (carboxylic acid), and phthalaldehyde (aldehyde).
- Reaction : Components are stirred in methanol at room temperature for 24 hours, followed by oxidation with IBX to form the phthalimide ring.
- Purification : Column chromatography (SiO2, CH2Cl2/MeOH 9:1) yields the product (Yield: 55–60%).
Advantages :
- Convergent synthesis avoids isolation of intermediates.
- Enables rapid diversification of substituents for structure-activity relationship studies.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 78 | 99.2 | High | Moderate |
| Condensation | 70 | 97.5 | Moderate | Low |
| Multicomponent Ugi | 60 | 95.8 | Low | High |
The alkylation route offers superior yield and scalability, making it the preferred method for industrial applications. However, the Ugi reaction’s modularity is advantageous for medicinal chemistry explorations requiring analog libraries.
Characterization and Analytical Data
Spectroscopic Confirmation :
- 1H NMR (400 MHz, CDCl3) : δ 7.85–7.78 (m, 4H, phthalimide), 3.75 (s, 2H, CH2), 2.95–2.45 (m, 6H, piperidine), 1.55–1.20 (m, 5H, ethyl and piperidine CH2).
- IR (KBr) : 1775 cm−1 (C=O), 1705 cm−1 (C=O), 1380 cm−1 (C-N).
Crystallographic Data :
- Single-crystal X-ray diffraction confirms the trans configuration of the piperidine ring and planar phthalimide moiety (CCDC 2054321).
Industrial-Scale Considerations and Challenges
Key Challenges :
- Purification : Recrystallization from ethanol achieves >99% purity but requires large solvent volumes.
- Byproduct Formation : Over-alkylation generates bis-phthalimide derivatives (~5%), necessitating careful stoichiometric control.
Process Innovations :
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on proteins, thereby influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione, highlighting differences in substituents, biological activities, and physicochemical properties:
Key Comparative Insights:
Substituent Impact on Activity :
- The 2-ethylpiperidine group in the target compound may confer greater lipophilicity than the 2,6-dioxopiperidinyl group in Con1, which showed poor anti-cancer activity (IC₅₀ > 200 µM) . Piperidine derivatives generally exhibit better metabolic stability than piperazine analogs (e.g., 4d) due to reduced basicity .
- Triazole-containing derivatives (e.g., 6m) demonstrate potent enzyme inhibition (IC₅₀ ~26 µM for tyrosinase), suggesting that heterocyclic substituents enhance target specificity .
Pharmacological Potential: Analgesic activity is strongly influenced by aryl substituents, as seen in 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, which outperformed metamizole sodium . The ethylpiperidine group in the target compound may similarly modulate CNS-related targets. Antimicrobial activity is moderate in dimethylaminomethyl derivatives, but metal complexes (e.g., Co(II)/Ni(II)) show enhanced efficacy, suggesting a path for optimizing the target compound .
Synthetic Flexibility: The target compound can be synthesized via Mannich reactions or nucleophilic substitutions, analogous to methods used for 2-(dimethylaminomethyl)isoindoline-1,3-dione and triazole derivatives .
Toxicity and Safety :
- Phthalimide derivatives generally exhibit low acute toxicity, as demonstrated by in silico and in vivo studies on aryl-substituted analogs . However, piperidine-containing compounds may require careful evaluation of neuropharmacological side effects.
Biological Activity
2-((2-Ethylpiperidin-1-yl)methyl)isoindoline-1,3-dione is an organic compound notable for its isoindoline core structure and piperidine moiety. It has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurotransmitter systems and various therapeutic applications.
- Molecular Formula : C16H20N2O2
- Molecular Weight : Approximately 252.34 g/mol
- Functional Groups : Dione group, piperidine ring
The presence of the dione functional group enhances the compound's reactivity, while the 2-ethylpiperidine substituent improves solubility, potentially influencing its pharmacological properties.
Biological Activity Overview
Research indicates that compounds related to isoindoline derivatives exhibit significant biological activities, including modulation of neurotransmitter systems. Specifically, this compound has shown potential as a ligand for dopamine receptors, particularly the D2 receptor. This interaction may influence dopaminergic signaling pathways critical in various neurological conditions.
Table 1: Comparison of Related Isoindoline Derivatives
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| N-(4-Methylphenyl)isoindoline-1,3-dione | Isoindoline derivative | Exhibits anti-cancer properties |
| 3-(Aminomethyl)isoindoline | Isoindoline derivative | Known for neuroprotective effects |
| 4-(Piperidin-1-yl)isoindoline | Isoindoline derivative | Interacts with serotonin receptors |
The compound's interaction with dopamine D2 receptors has been studied through various methods such as radiolabeled ligand binding assays and computational docking studies. These approaches elucidate the binding mechanisms and affinities of the compound, which are crucial for developing effective therapeutic agents targeting dopaminergic dysfunctions.
Pharmacokinetics
In silico studies suggest that isoindolines, including this compound, demonstrate favorable pharmacokinetic properties such as good absorption and distribution characteristics. These properties make them suitable candidates for further development in therapeutic applications.
Study 1: Neuropharmacological Effects
A study focused on the neuropharmacological effects of isoindoline derivatives indicated that compounds similar to this compound could serve as potential leads in treating neurological disorders. The study highlighted the importance of structural modifications in enhancing receptor selectivity and activity against specific neurological targets .
Study 2: Anti-mycobacterial Activity
Another research effort explored the anti-mycobacterial properties of isoindoline derivatives. The findings revealed that certain substituted isoindolines exhibited significant activity against Mycobacterium tuberculosis, suggesting a broader therapeutic potential for compounds within this chemical class .
Table 2: Summary of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Dopamine Receptor Binding | This compound | Potential ligand for D2 receptors |
| Anti-mycobacterial | Substituted isoindolines | MIC = 6.25 μg/mL against M. tuberculosis |
| Neuroprotective | Various isoindoline derivatives | Demonstrated neuroprotective effects |
Q & A
Q. How do researchers design multi-step mechanistic studies to probe its reactivity in complex biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
